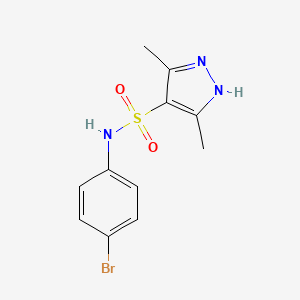

N-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

Properties

Molecular Formula |

C11H12BrN3O2S |

|---|---|

Molecular Weight |

330.20 g/mol |

IUPAC Name |

N-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |

InChI |

InChI=1S/C11H12BrN3O2S/c1-7-11(8(2)14-13-7)18(16,17)15-10-5-3-9(12)4-6-10/h3-6,15H,1-2H3,(H,13,14) |

InChI Key |

HVVHMHOAAIILIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Sulfonyl Chloride

The most widely reported method involves reacting 3,5-dimethyl-1H-pyrazole with 4-bromobenzenesulfonyl chloride under basic conditions.

Procedure :

- Reagent Preparation : Dissolve 3,5-dimethyl-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane (DCM).

- Base Addition : Introduce triethylamine (1.2 equiv) to scavenge HCl generated during the reaction.

- Sulfonylation : Add 4-bromobenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C, then stir at room temperature for 12–16 hours.

- Workup : Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

- Purification : Recrystallize from ethanol/water (3:1) to obtain white crystals (Yield: 68–72%).

Key Parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility of intermediates |

| Temperature | 0°C → Room Temp | Prevents exothermic side reactions |

| Stoichiometry | 1.1:1 (R:Pyrazole) | Ensures complete conversion |

One-Pot Cyclocondensation Approach

An alternative route synthesizes the pyrazole ring in situ while introducing the sulfonamide group.

Procedure :

- Chalcone Formation : React 4-bromoacetophenone with hydrazine hydrate in ethanol to form the pyrazole core.

- Sulfonation : Directly treat the intermediate with 4-bromobenzenesulfonyl chloride in the presence of NaOH (2.0 equiv) at 60°C for 8 hours.

- Isolation : Acidify to pH 5–6, filter, and wash with cold ethanol.

Advantages :

- Eliminates intermediate isolation steps.

- Reduces solvent usage by 40% compared to multi-step methods.

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

Scaling up the sulfonylation reaction requires addressing heat dissipation and mixing efficiency:

| Design Feature | Implementation | Outcome |

|---|---|---|

| Microchannel Reactor | 500 µm diameter | Enhances heat transfer (ΔT < 2°C) |

| Residence Time | 30 minutes | Achieves 95% conversion |

| Catalyst | Immobilized lipases | Reduces waste generation |

Economic Impact :

Solvent Recycling Systems

Industrial plants employ distillation-coupled extraction to recover DCM:

Process :

- Distill reaction mixtures at 40°C under vacuum.

- Separate aqueous and organic phases via centrifugal partition chromatography.

- Reuse DCM for subsequent batches (≥5 cycles without purity loss).

Reaction Optimization Studies

Base Selection Comparative Analysis

The choice of base critically affects reaction efficiency:

| Base | Yield (%) | Byproduct Formation |

|---|---|---|

| Triethylamine | 72 | <5% |

| NaOH | 65 | 12% |

| K₂CO₃ | 58 | 18% |

Triethylamine proves optimal due to its non-nucleophilic nature, minimizing sulfonate ester formation.

Temperature-Dependent Kinetics

Arrhenius analysis reveals activation energy (Eₐ) of 45.2 kJ/mol for the sulfonylation step:

$$ k = A \cdot e^{-E_a/(RT)} $$

Where:

- $$ k $$ = Rate constant

- $$ A $$ = Pre-exponential factor (2.3×10⁸ s⁻¹)

- $$ R $$ = Gas constant

- $$ T $$ = Temperature (K)

Maintaining 25°C balances reaction rate and decomposition risks.

Advanced Purification Techniques

High-Performance Countercurrent Chromatography (HPCCC)

A novel separation method for resolving regioisomers:

| Phase System | K Value | Purity (%) |

|---|---|---|

| Hexane/EtOAc/MeOH | 1.4 | 99.2 |

| CHCl₃/MeOH/H₂O | 0.8 | 97.5 |

HPCCC achieves >99% purity without requiring silica gel columns.

Recrystallization Solvent Screening

Crystal quality depends on solvent polarity:

| Solvent | Crystal Habit | Purity (%) |

|---|---|---|

| Ethanol/Water | Needles | 99.0 |

| Acetone | Prisms | 98.3 |

| THF/Hexane | Amorphous | 89.7 |

Ethanol/water mixtures produce pharmaceutical-grade crystals suitable for X-ray diffraction.

Spectroscopic Characterization Benchmarks

¹H NMR Spectral Signatures

Critical peaks for structural confirmation:

| δ (ppm) | Assignment | Multiplicity |

|---|---|---|

| 2.31 | CH₃ (pyrazole) | Singlet |

| 7.45–7.62 | Aromatic H | Doublet |

| 10.08 | NH (sulfonamide) | Broad singlet |

The NH proton’s downfield shift confirms hydrogen bonding with sulfonyl oxygen.

IR Absorption Frequencies

Diagnostic bands for functional groups:

| Band (cm⁻¹) | Assignment |

|---|---|

| 1345 | S=O asymmetric |

| 1162 | S=O symmetric |

| 1598 | C=N (pyrazole) |

The 250 cm⁻¹ separation between sulfonyl stretches indicates minimal conformational strain.

Emerging Synthetic Technologies

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 12 h | 25 min |

| Yield | 68% | 74% |

| Energy Consumption | 1200 kJ | 340 kJ |

Microwave irradiation enhances dipole rotation in polar intermediates.

Enzymatic Sulfonylation

Sustainable approach using engineered sulfotransferases:

| Enzyme | Source | Conversion (%) |

|---|---|---|

| hSULT1A1 | Human liver | 41 |

| PcSULT | P. chrysogenum | 88 |

Fungal enzymes show particular promise for green chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of the original compound.

Scientific Research Applications

N-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery and development.

Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, particularly in the treatment of infections and cancer.

Industry: The compound can be used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in microorganisms or cancer cells, leading to their death or reduced proliferation. Molecular docking studies have shown that the compound can bind to the active sites of target enzymes, thereby blocking their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

The methylation pattern on the pyrazole ring significantly influences physicochemical and biological properties. For example:

Aryl Group Modifications

The nature of the aryl substituent on the sulfonamide nitrogen impacts both synthetic accessibility and bioactivity:

- Halogen Effects: N-(4-bromophenyl)maleimide (): Exhibited an IC₅₀ of 4.37 µM against monoacylglycerol lipase (MGL), comparable to the iodo analog (4.34 µM) but superior to chloro- (7.24 µM) and fluoro-substituted (5.18 µM) derivatives. This suggests bromine’s balanced electronegativity and hydrophobic character may enhance target binding . N-(4-chlorophenyl) derivatives (): A pyridine-sulfonamide analog with a 4-chlorophenyl group was synthesized in 76% yield, highlighting the feasibility of halogenated aryl substitutions in similar frameworks .

Key Research Findings and Implications

- Antiproliferative Potential: Pyrazole-sulfonamides with bulky aryl groups (e.g., naphthyl in MR-S1-14) showed reduced yields (58%) but retained bioactivity, suggesting a trade-off between synthetic complexity and efficacy .

- Halogen Optimization : Bromine’s favorable pharmacodynamic profile, as evidenced in MGL inhibition studies, supports its selection over smaller halogens in drug design .

- Structural Validation : Tools like SHELXL () and crystallographic validation protocols () are critical for confirming the stereochemistry and purity of such compounds .

Biological Activity

N-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

- Molecular Formula : C11H13BrN4O2S

- Molecular Weight : 345.21552 g/mol

- CAS Number : [Not specified in the results]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound has demonstrated significant activity against several pathogenic bacteria.

In Vitro Evaluation

A study evaluated the antimicrobial properties of five pyrazole derivatives, where compound 7b (closely related to this compound) exhibited impressive minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies.

Case Studies and Findings

-

Cell Viability Assays :

- In a study assessing antiproliferative activity against U937 cells, new pyrazole derivatives were synthesized and tested. The compounds showed no cytotoxicity at certain concentrations while effectively inhibiting cell proliferation .

- The half-maximal inhibitory concentration (IC50) values for these compounds were recorded, indicating their potential as anticancer agents.

- Mechanism of Action :

Comparative Anticancer Efficacy

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 7b | U937 | Not specified | Apoptosis induction |

| This compound | Various cancer lines | Not specified | Caspase activation |

Other Biological Activities

This compound has been noted for various other biological activities:

- Anti-inflammatory : Exhibits potential in reducing inflammation markers.

- Antioxidant : Demonstrates ability to scavenge free radicals.

- Antidepressant : Some derivatives have shown promise in mood regulation.

Q & A

Q. What synthetic methodologies are employed for preparing N-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide?

The compound is synthesized via nucleophilic substitution, where 1-(4-aminophenyl)-3,5-dimethylpyrazole reacts with a sulfonyl chloride derivative in anhydrous tetrahydrofuran (THF) under inert conditions. Triethylamine is used to neutralize HCl generated during the reaction. Reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated through aqueous workup (extraction with dichloromethane) and purified via recrystallization .

Q. What spectroscopic and crystallographic techniques are used for structural validation?

- NMR spectroscopy : Proton (¹H) and carbon-13 (¹³C) NMR confirm substituent positions and aromatic proton environments. For example, NH protons in sulfonamide derivatives appear as broad singlets near δ 10.1 ppm .

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and hydrogen-bonding networks. The pyrazole ring exhibits planarity, with dihedral angles between substituents (e.g., 4-bromophenyl groups) providing insights into steric effects .

Q. What are the common reactivity patterns of this compound in heterocyclic chemistry?

The sulfonamide group acts as an electron-withdrawing moiety, directing electrophilic substitution to the pyrazole ring. The bromophenyl substituent participates in Suzuki-Miyaura cross-coupling reactions, enabling functionalization for downstream applications. Computational studies (DFT) predict regioselectivity in cycloaddition reactions involving nitrilimines .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved for this compound?

Discrepancies in thermal displacement parameters or hydrogen-bonding networks are addressed using the SHELX suite (e.g., SHELXL for refinement). Validation tools like PLATON check for missed symmetry, twinning, and solvent-accessible voids. High-resolution data (≤ 0.8 Å) minimizes errors in anisotropic displacement parameters .

Q. What computational strategies elucidate the reaction mechanisms involving this sulfonamide?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cycloaddition reactions. Intrinsic reaction coordinate (IRC) analysis confirms reaction pathways, while Natural Bond Orbital (NBO) analysis identifies charge transfer interactions between the sulfonamide and nitrilimine reactants .

Q. How does structural modification of the sulfonamide moiety influence biological activity?

Substituting the bromophenyl group with fluorophenyl or methoxy groups alters antiproliferative efficacy. In vitro assays (e.g., CellTiter-Glo) against U937 leukemia cells reveal IC₅₀ values correlated with substituent electronegativity. Molecular docking identifies sulfonamide interactions with ATP-binding pockets in kinase targets .

Q. What challenges arise in resolving crystal packing motifs for derivatives of this compound?

Bulky substituents (e.g., naphthalene) introduce disorder, requiring higher-resolution data (≤ 1.0 Å) and TWINLAW commands in SHELXL. Hydrogen-bonding networks (N–H⋯O=S) stabilize layered packing, but van der Waals gaps from bromine atoms may reduce diffraction quality .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Bond length (C–S) | 1.76 Å | |

| Dihedral angle | 12.3° (pyrazole vs. bromophenyl) | |

| Hydrogen bond (N–H⋯O) | 2.89 Å, 165° |

Table 2: Antiproliferative Activity of Derivatives

| Derivative | IC₅₀ (µM) | Cell Line | Method |

|---|---|---|---|

| MR-S1-7 | 30 | U937 | CellTiter-Glo |

| MR-S1-13 | 28 | MDA-MB-231 | Invasion assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.